molecular formula C18H17FN2O B250690 N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

Número de catálogo: B250690
Peso molecular: 296.3 g/mol
Clave InChI: RKLXSVPYIHTNAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Sunitinib was first synthesized in 1998 by Pfizer Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mecanismo De Acción

Sunitinib binds to the ATP-binding site of receptor tyrosine kinases and inhibits their activity. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of PDGFR and KIT leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, Sunitinib inhibits multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis. Physiologically, Sunitinib has been shown to decrease tumor size and improve overall survival in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Sunitinib in lab experiments include its specificity for receptor tyrosine kinases, its ability to inhibit angiogenesis, tumor growth, and metastasis, and its proven efficacy in clinical trials. The limitations of using Sunitinib in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

Future research on Sunitinib should focus on understanding its mechanism of action, identifying potential biomarkers for patient selection, and exploring its potential use in combination with other drugs. Other potential future directions include the development of new Sunitinib derivatives with improved specificity and efficacy, and the investigation of Sunitinib's potential use in the treatment of other types of cancer.
Conclusion:
Sunitinib is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Its ability to inhibit multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis, has made it an attractive target for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other drugs and in the treatment of other types of cancer.

Métodos De Síntesis

Sunitinib is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-2-butanol in the presence of sulfuric acid to form 4-chloro-3-nitrobenzyl-2-methyl-2-butyl ether. This intermediate is then reduced with palladium on charcoal and hydrogen to form 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether. The final step involves the reaction of 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether with 4-cyano-2-fluorobenzoyl chloride in the presence of triethylamine to form Sunitinib.

Aplicaciones Científicas De Investigación

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The inhibition of these receptors leads to the inhibition of angiogenesis, tumor growth, and metastasis.

Propiedades

Fórmula molecular

C18H17FN2O

Peso molecular

296.3 g/mol

Nombre IUPAC

N-(2-butan-2-ylphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C18H17FN2O/c1-3-12(2)14-6-4-5-7-17(14)21-18(22)15-9-8-13(11-20)10-16(15)19/h4-10,12H,3H2,1-2H3,(H,21,22)

Clave InChI

RKLXSVPYIHTNAJ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

SMILES canónico

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.